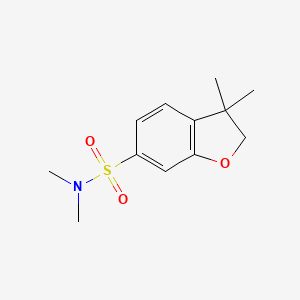

N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

Description

Properties

Molecular Formula |

C12H17NO3S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

N,N,3,3-tetramethyl-2H-1-benzofuran-6-sulfonamide |

InChI |

InChI=1S/C12H17NO3S/c1-12(2)8-16-11-7-9(5-6-10(11)12)17(14,15)13(3)4/h5-7H,8H2,1-4H3 |

InChI Key |

ZZXCOBMTPCTVDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C1C=CC(=C2)S(=O)(=O)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by sulfonation to introduce the sulfonamide group . Industrial production methods may involve the use of transition-metal catalysis for efficient and scalable synthesis .

Chemical Reactions Analysis

N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Scientific Research Applications

N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzofuran ring can interact with various biological receptors . These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations:

In contrast, the benzothiazole core in ’s compound contains sulfur and nitrogen, which may improve binding to metal ions or thiol-containing biological targets . The dihydropyridopyrazine core (in the diethyl ester derivative) is nitrogen-rich, favoring π-π stacking interactions in drug-receptor binding.

The tetrahydrofuran-2-ylmethyl group in ’s compound adds a cyclic ether moiety, which could improve solubility or metabolic stability .

Reactivity and Functional Group Analysis

Reactivity Insights:

- The N,N-dimethyl sulfonamide in the target compound may reduce susceptibility to metabolic dealkylation compared to primary or secondary sulfonamides.

- The benzothiazole sulfonamide in ’s compound could exhibit higher acidity due to the electron-withdrawing benzothiazole core, influencing its ionization state in physiological environments .

Biological Activity

N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications.

- Chemical Formula : C12H16N2O2S

- Molecular Weight : 256.34 g/mol

- CAS Number : 3698-49-5

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound has shown promising results in several areas:

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on benzofuran derivatives found that modifications at specific positions on the benzofuran ring can enhance anticancer properties. The compound's structure suggests it may inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 5.0 | Induction of apoptosis and cell cycle arrest |

| HL60 (Leukemia) | 0.1 | Apoptosis via mitochondrial pathway |

| MDA-MB-231 (Breast) | 0.126 | Inhibition of proliferation and metastasis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. The presence of the sulfonamide group is critical for this activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For example:

- Sulfonamide Group : Essential for antibacterial properties.

- Benzofuran Core : Contributes to cytotoxic effects against cancer cells.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines using the MTT assay. This compound showed significant inhibition of cell growth in leukemia and breast cancer models.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating potential for therapeutic use in oncology.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound may activate apoptotic pathways and inhibit key signaling molecules involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.